molecular formula C9H9ClFNO2 B6893751 2-(2-chloro-5-fluorophenoxy)-N-methylacetamide

2-(2-chloro-5-fluorophenoxy)-N-methylacetamide

Cat. No.: B6893751
M. Wt: 217.62 g/mol
InChI Key: KWMPGJOKCGQAHB-UHFFFAOYSA-N
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Description

2-(2-chloro-5-fluorophenoxy)-N-methylacetamide is an organic compound with the molecular formula C9H10ClFNO2 It is a derivative of acetamide, characterized by the presence of chloro and fluoro substituents on the phenoxy ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-5-fluorophenoxy)-N-methylacetamide typically involves the reaction of 2-chloro-5-fluorophenol with N-methylacetamide. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include:

    Temperature: 60-80°C

    Solvent: Dimethylformamide (DMF) or another polar aprotic solvent

    Reaction Time: 4-6 hours

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-5-fluorophenoxy)-N-methylacetamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro and fluoro substituents on the phenoxy ring can be replaced by other nucleophiles.

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into amine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide, potassium carbonate

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

Major Products Formed

    Nucleophilic Substitution: Substituted phenoxyacetamides

    Oxidation: N-oxide derivatives

    Reduction: Amine derivatives

Scientific Research Applications

2-(2-chloro-5-fluorophenoxy)-N-methylacetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-chloro-5-fluorophenoxy)-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents enhance its binding affinity and specificity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-5-fluorophenol
  • 2-(2-chloro-5-fluorophenoxy)benzonitrile
  • 2-chloro-5-fluoropyridine

Uniqueness

2-(2-chloro-5-fluorophenoxy)-N-methylacetamide is unique due to its specific combination of chloro and fluoro substituents, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(2-chloro-5-fluorophenoxy)-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClFNO2/c1-12-9(13)5-14-8-4-6(11)2-3-7(8)10/h2-4H,5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWMPGJOKCGQAHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)COC1=C(C=CC(=C1)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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